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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent

phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: IC-87114 and seletalisib. This document is

intended for researchers, scientists, and drug development professionals seeking an objective

analysis of these compounds, supported by experimental data.

Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in

numerous cellular processes, including cell growth, proliferation, differentiation, survival, and

trafficking. The class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and

functions. PI3Kδ is predominantly expressed in hematopoietic cells and is a key regulator of

immune cell signaling. Consequently, selective inhibition of PI3Kδ has emerged as a promising

therapeutic strategy for a range of immunological and hematological disorders.

IC-87114 was one of the first highly selective PI3Kδ inhibitors to be developed, serving as a

valuable tool for preclinical research. Seletalisib is a newer, potent, and selective PI3Kδ

inhibitor that has advanced into clinical trials for various immune-mediated diseases. This guide

will compare these two compounds based on their biochemical potency, selectivity, cellular

activity, and available pharmacokinetic and safety profiles.
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The inhibitory activity of IC-87114 and seletalisib against the class I PI3K isoforms has been

determined in various biochemical assays. The half-maximal inhibitory concentration (IC50)

values are summarized below.

Compou

nd

PI3Kδ

IC50

PI3Kα

IC50

PI3Kβ

IC50

PI3Kγ

IC50

Selectivit

y vs. α

Selectivit

y vs. β

Selectivit

y vs. γ

IC-87114 0.5 µM[1]
>100

µM[1]
75 µM[1] 29 µM[1] >200-fold 150-fold 58-fold[1]

Seletalisi

b
12 nM[2] - - - - - -

Note: Direct comparative IC50 values for seletalisib against other PI3K isoforms from a single

source are not readily available in the public domain. However, it is consistently described as a

highly selective PI3Kδ inhibitor.

Mechanism of Action: Targeting the PI3K/Akt
Signaling Pathway
Both IC-87114 and seletalisib are ATP-competitive inhibitors of the p110δ catalytic subunit of

PI3K. By blocking the kinase activity of PI3Kδ, these compounds prevent the phosphorylation

of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3) at the cell membrane. The reduction in PIP3 levels leads to decreased activation of

downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as

Protein Kinase B). This cascade ultimately modulates the activity of a host of downstream

effectors involved in cell survival, proliferation, and inflammation.
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In Vitro Cellular Activity
Both compounds have demonstrated potent activity in various cell-based assays, effectively

inhibiting PI3Kδ-mediated signaling and cellular functions.

Assay IC-87114 Seletalisib

Akt Phosphorylation Inhibition

Inhibits constitutive and Flt-3-

stimulated Akt phosphorylation

in AML cells (10 µM).[3]

Blocks Akt phosphorylation

following B-cell receptor

activation in a B-cell line.[4]

Neutrophil Chemotaxis

Potently inhibits fMLP-

stimulated chemotaxis in

human neutrophils (5 µM).[3]

Inhibited N-formyl peptide-

stimulated superoxide release

from human neutrophils,

consistent with PI3Kδ-specific

activity.[4]

B-cell Proliferation -
Inhibited B-cell proliferation

and cytokine release.[4]

T-cell Cytokine Production

Inhibits proliferation and IFN-γ

production in mouse CD4+ T

cells.[3]

Blocks human T-cell

production of several cytokines

from activated T-cells.[4]

Basophil Degranulation -

Inhibited anti-IgE-mediated

basophil degranulation in

human whole blood assays.[4]

In Vivo Efficacy
IC-87114 and seletalisib have been evaluated in various animal models of inflammation and

autoimmune disease, demonstrating their potential therapeutic utility.

IC-87114: In a murine model of asthma, IC-87114 was shown to attenuate allergic airway

inflammation and hyperresponsiveness.[5] It has also been shown to reduce inflammation in

a carrageenan-induced paw edema model in mice.[6] In a mouse model of inflammatory

response, IC87114 blocked the extracellular secretion of TNFα-stimulated elastase from

neutrophils.[7]
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Seletalisib: Seletalisib demonstrated dose-dependent inhibition in an in vivo rat model of

anti-CD3-antibody-induced interleukin 2 release.[4]

Pharmacokinetics and Safety Profile
Pharmacokinetic and safety data for IC-87114 are primarily from preclinical studies, while

seletalisib has been evaluated in human clinical trials.
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Parameter IC-87114 Seletalisib

Administration
Used in in vivo mouse studies.

[6][8]
Orally bioavailable.[9]

Half-life (t1/2)

Preclinical data suggests it has

suitable pharmacokinetic

properties for in vivo models.

[7]

In humans, the geometric

mean apparent terminal half-

life is supportive of once-daily

dosing (approx. 17.7–22.4

hours).[1][9]

Tmax -

In humans, median time to

maximum plasma

concentration (tmax) ranged

from 1.8 to 3.0 hours after

single-dose administration.[10]

Food Effect -

No clinically significant food

effect was observed in a

Phase I study.[1][9]

Safety/Toxicology
Preclinical studies have not

highlighted major toxicities.

Generally well-tolerated in

Phase I and II clinical trials at

doses up to 45 mg/day.[9][11]

Common adverse events in

clinical trials included

gastrointestinal issues and

rash at higher doses.[9][11]

Serious adverse events like

colitis and potential drug-

induced liver injury have been

reported in a small number of

patients.[11]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for key assays.
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Biochemical PI3K Kinase Assay (IC-87114)
This protocol describes a method to determine the in vitro inhibitory activity of a compound

against PI3K isoforms.
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Protocol:

Liposome Preparation: Phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine

are mixed, dried, and resuspended in buffer. The lipid suspension is then subjected to

sonication and freeze-thaw cycles to form liposomes.

Reaction Setup: The kinase reaction is performed in a buffer containing the PI3K enzyme,

PIP2-containing liposomes, ATP mixed with [γ-32P]ATP, and MgCl2.

Inhibitor Addition: IC-87114, diluted in DMSO, is added to the reaction mixture at various

concentrations. A DMSO control is also included.

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 10

minutes) to allow for the phosphorylation of PIP2.

Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA.

Capture and Washing: The reaction mixture is transferred to a filter plate that captures the

radiolabeled PIP3. The plate is then washed multiple times to remove unincorporated

[γ-32P]ATP.

Quantification: The radioactivity retained on the filter plate is quantified using a scintillation

counter.

Data Analysis: The percentage of inhibition at each concentration of IC-87114 is calculated

relative to the control. The IC50 value is then determined by fitting the data to a dose-

response curve.[3]

Cell-Based Akt Phosphorylation Assay
This protocol outlines a general method to assess the ability of an inhibitor to block PI3K

signaling in a cellular context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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